molecular formula C14H12N2O2S B13688819 2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

Cat. No.: B13688819
M. Wt: 272.32 g/mol
InChI Key: NVBFHVZDQXHOPT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring fused with a benzene ring and a methoxyphenyl group attached to the thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of 4-methoxyaniline with a suitable thiadiazine precursor under controlled conditions. One common method includes the cyclization of 4-methoxyaniline with a thiadiazine derivative in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group or other substituents can be replaced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different biological activities.

    4-Methoxyphenyl-1,2,4-triazole: A triazole derivative with distinct chemical properties and applications.

Uniqueness

2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its specific ring structure and the presence of both a methoxy group and a thiadiazine ring. This combination imparts unique chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4H-1,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C14H12N2O2S/c1-18-11-8-6-10(7-9-11)16-14(17)15-12-4-2-3-5-13(12)19-16/h2-9H,1H3,(H,15,17)

InChI Key

NVBFHVZDQXHOPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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